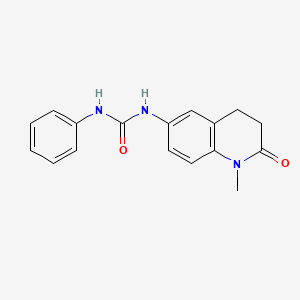
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a pyrimidine ring substituted with an amino group, a methyl group, and a piperazine moiety. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions. The amino group and methyl group are introduced via selective alkylation and amination reactions.
Salt Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins or enzymes, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
- 2-amino-4-methyl-5-(piperazin-1-yl)pyrimidine
- 2-amino-6-methyl-4-(piperazin-1-yl)pyrimidine
- 2-amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one
Uniqueness
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
特性
CAS番号 |
1401602-65-0 |
|---|---|
分子式 |
C9H17Cl2N5O |
分子量 |
282.17 |
IUPAC名 |
2-amino-4-methyl-5-piperazin-1-yl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C9H15N5O.2ClH/c1-6-7(8(15)13-9(10)12-6)14-4-2-11-3-5-14;;/h11H,2-5H2,1H3,(H3,10,12,13,15);2*1H |
InChIキー |
DQVZWOWLGPDTRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC(=N1)N)N2CCNCC2.Cl.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2738648.png)


![N-(3-acetamidophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2738652.png)

![[(2S)-oxetan-2-yl]methanol](/img/structure/B2738654.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2738656.png)

![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2738660.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)
![2-(2-chloro-6-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2738664.png)
![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2738665.png)
![9-(4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2738666.png)
